

2-hydroxy-N,N-dimethylbenzamide NMR spectral data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-hydroxy-N,N-dimethylbenzamide

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An In-Depth Technical Guide to the NMR Spectral Analysis of **2-hydroxy-N,N-dimethylbenzamide**

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. **2-hydroxy-N,N-dimethylbenzamide**, a substituted aromatic amide, serves as a valuable model for understanding the nuanced interplay of electronic and steric effects on molecular conformation and spectroscopic properties. This guide provides a comprehensive exploration of its structural elucidation using a suite of modern Nuclear Magnetic Resonance (NMR) techniques.

As researchers and drug development professionals, our goal extends beyond mere data acquisition; we seek a profound understanding of molecular architecture. This document is structured to provide not just spectral data, but the underlying scientific rationale for the multi-dimensional NMR strategy employed. We will dissect the information provided by one-dimensional (^1H , ^{13}C , DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, demonstrating how they synergistically lead to the unequivocal assignment of the **2-hydroxy-N,N-dimethylbenzamide** structure.

Part 1: The Strategic Imperative of Multi-Dimensional NMR

While a simple ^1H NMR spectrum can provide a preliminary fingerprint of a molecule, complex spin systems and overlapping signals, particularly in the aromatic region, often preclude a definitive structural assignment. For ortho-substituted benzamides, the potential for restricted rotation around the amide C-N bond can lead to peak broadening or the appearance of rotamers, further complicating 1D spectra. A multi-dimensional approach is therefore not a luxury, but a necessity for robust structural validation.

- ^1H NMR: Provides initial information on the number and environment of protons.
- ^{13}C NMR: Reveals the number of unique carbon environments.
- DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH , CH_2 , and CH_3 groups, providing crucial information on carbon multiplicity.[\[1\]](#)
- COSY (Correlation Spectroscopy): Maps ^1H - ^1H coupling networks, establishing proton connectivity through bonds (typically 2-3 bonds).
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon atom (one-bond ^1H - ^{13}C correlation).
- HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (typically 2-3 bond) correlations between protons and carbons, acting as the final piece of the puzzle to connect molecular fragments.

This suite of experiments creates a self-validating system where assignments are cross-verified, ensuring the highest degree of confidence in the final structure.

Part 2: Spectral Data Acquisition and Interpretation

The following data represents a typical analysis of **2-hydroxy-N,N-dimethylbenzamide**. The causality behind the observed chemical shifts and correlations will be explained in detail.

^1H NMR (500 MHz, CDCl_3) Analysis

The proton NMR spectrum provides the initial overview of the molecule's hydrogen environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
11.50	br s	1H	-	Ar-OH
7.35	ddd	1H	8.0, 7.5, 1.7	H-4
7.28	dd	1H	7.7, 1.7	H-6
6.95	dd	1H	8.3, 1.2	H-3
6.85	td	1H	7.5, 1.2	H-5
3.12	s	3H	-	N-CH ₃
2.85	s	3H	-	N-CH ₃ '

Expertise & Experience:

- The broad singlet at a significantly downfield shift (δ 11.50) is characteristic of a phenolic hydroxyl proton involved in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This is a key feature of this specific ortho-hydroxy amide structure.
- The aromatic region (δ 6.8-7.4) displays four distinct signals, each integrating to one proton, confirming a di-substituted benzene ring. The complex splitting patterns (ddd, dd, td) are indicative of ortho, meta, and para couplings between adjacent protons.
- The presence of two distinct singlets for the N-methyl groups (δ 3.12 and 2.85) is a critical observation. This is due to the high barrier to rotation around the C-N amide bond, making the two methyl groups magnetically non-equivalent on the NMR timescale. One methyl group is cis to the carbonyl oxygen, while the other is trans.

¹³C NMR (125 MHz, CDCl₃) and DEPT Analysis

The ¹³C and DEPT spectra provide the carbon backbone information.

Chemical Shift (δ) ppm	DEPT-135	Assignment
169.4	Negative (Quaternary)	C=O (C-7)
157.6	Negative (Quaternary)	C-2 (C-OH)
131.5	Positive (CH)	C-4
128.8	Positive (CH)	C-6
122.1	Negative (Quaternary)	C-1
118.5	Positive (CH)	C-5
117.9	Positive (CH)	C-3
38.5	Positive (CH ₃)	N-CH ₃
34.8	Positive (CH ₃)	N-CH ₃ '

Expertise & Experience:

- The DEPT-135 experiment is invaluable here. It clearly distinguishes the four methine (CH) carbons in the aromatic ring, which show positive signals, from the three quaternary carbons (C=O, C-OH, C-1), which are absent in DEPT-135 but present in the standard ¹³C spectrum. [\[1\]](#)
- The carbonyl carbon (C-7) is observed at a characteristic downfield shift of δ 169.4.
- The carbon bearing the hydroxyl group (C-2) is also significantly deshielded (δ 157.6) due to the electronegativity of the oxygen atom.
- The two distinct N-methyl carbons (δ 38.5 and 34.8) corroborate the restricted rotation observed in the ¹H NMR spectrum.

Part 3: Assembling the Structure with 2D NMR

COSY Analysis

The COSY spectrum reveals the ¹H-¹H coupling network, confirming the connectivity of the aromatic protons.

- H-3 (δ 6.95) shows a strong correlation to H-4 (δ 7.35).
- H-4 (δ 7.35) correlates with both H-3 (δ 6.95) and H-5 (δ 6.85).
- H-5 (δ 6.85) correlates with both H-4 (δ 7.35) and H-6 (δ 7.28).
- H-6 (δ 7.28) shows a correlation to H-5 (δ 6.85).

This establishes an unbroken chain of four adjacent protons (H-3 through H-6) on the aromatic ring, which is only possible with a 1,2-disubstituted pattern.

HSQC Analysis

The HSQC spectrum provides direct one-bond correlations, allowing for the definitive assignment of protonated carbons.

- H-3 (δ 6.95) \leftrightarrow C-3 (δ 117.9)
- H-4 (δ 7.35) \leftrightarrow C-4 (δ 131.5)
- H-5 (δ 6.85) \leftrightarrow C-5 (δ 118.5)
- H-6 (δ 7.28) \leftrightarrow C-6 (δ 128.8)
- N-CH₃ (δ 3.12) \leftrightarrow N-CH₃ (δ 38.5)
- N-CH₃' (δ 2.85) \leftrightarrow N-CH₃' (δ 34.8)

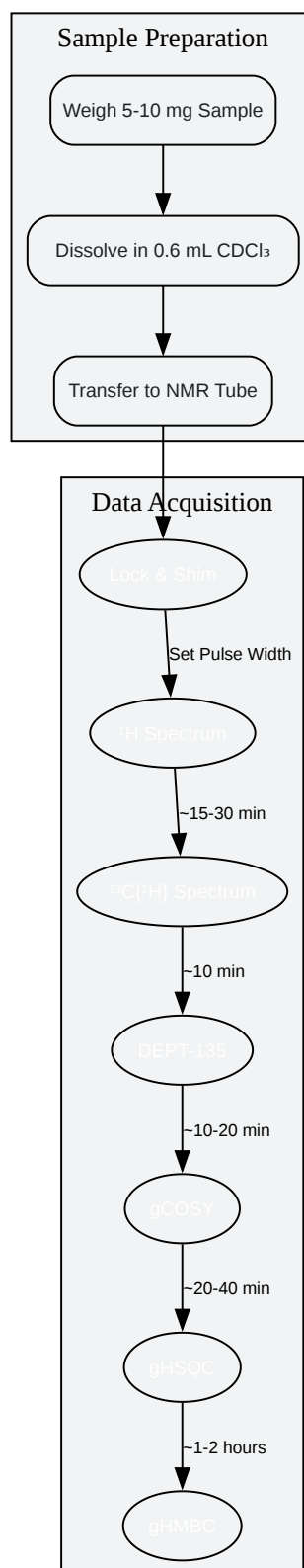
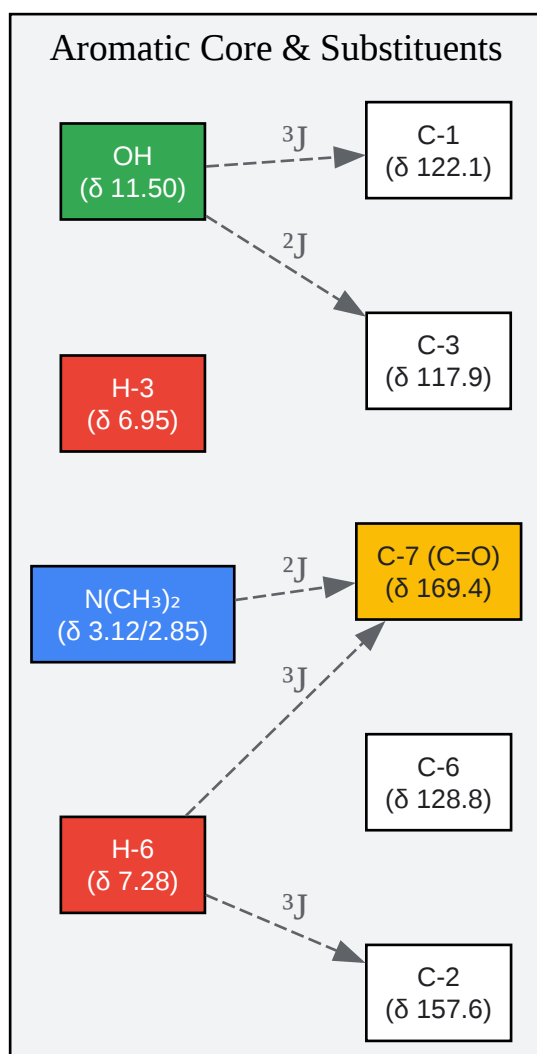
HMBC Analysis: The Final Confirmation

The HMBC spectrum is the key to connecting the molecular fragments. It reveals correlations over two to three bonds, allowing us to place the substituents on the aromatic ring.

Key HMBC Correlations:

Proton (δ ppm)	Correlates to Carbon (δ ppm)	Inference
H-6 (δ 7.28)	C-2 (δ 157.6), C-7 (δ 169.4)	H-6 is adjacent to both the amide-bearing carbon (C-1) and the hydroxyl-bearing carbon (C-2).
H-3 (δ 6.95)	C-1 (δ 122.1), C-5 (δ 118.5)	H-3 is adjacent to C-1 and two bonds from C-5.
Ar-OH (δ 11.50)	C-1 (δ 122.1), C-2 (δ 157.6), C-3 (δ 117.9)	The hydroxyl group is on C-2, which is adjacent to C-1 and C-3.
N-CH ₃ / N-CH ₃ ' (δ 3.12/2.85)	C-7 (δ 169.4)	Both methyl groups are attached to the amide nitrogen, which is bonded to the carbonyl carbon.

The HMBC data unequivocally confirms the 1,2- (or ortho) substitution pattern. The correlations from H-6 to both the carbonyl carbon (C-7, via C-1) and the hydroxyl-bearing carbon (C-2) are particularly diagnostic.



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Caption: Standard workflow for comprehensive NMR analysis.

- Step-by-Step Acquisition:
 - Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl_3 solvent and perform automated or manual shimming to optimize magnetic field homogeneity, aiming for narrow, symmetrical peak shapes.
 - ^1H Spectrum: Acquire a standard one-pulse ^1H spectrum. Use the resulting high-S/N spectrum to calibrate the 90° pulse width.
 - $^{13}\text{C}\{^1\text{H}\}$ Spectrum: Acquire a proton-decoupled ^{13}C spectrum.
 - DEPT-135: Run a standard DEPT-135 experiment to determine carbon multiplicities.
 - gCOSY: Acquire a gradient-selected COSY spectrum to establish ^1H - ^1H correlations.
 - gHSQC: Acquire a gradient-selected HSQC spectrum, optimizing the spectral width in the ^{13}C dimension to cover the expected chemical shift range.
 - gHMBC: Acquire a gradient-selected HMBC spectrum. This is typically the longest experiment. The long-range coupling delay should be optimized for an average J-coupling of ~ 8 Hz, which is typical for 2- and 3-bond couplings in aromatic systems.

Conclusion

The systematic application of a multi-dimensional NMR workflow provides an unassailable structural proof for **2-hydroxy-N,N-dimethylbenzamide**. Each experiment offers a unique piece of the structural puzzle, and their combined interpretation creates a self-consistent and robust assignment. Key diagnostic features, such as the intramolecularly hydrogen-bonded hydroxyl proton and the magnetic non-equivalence of the N-methyl groups due to restricted amide bond rotation, are not only identified but are rationalized through this comprehensive analysis. This guide serves as a blueprint for researchers, demonstrating how to leverage the full power of modern NMR spectroscopy to move from a simple spectrum to a complete and confident structural elucidation.

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- To cite this document: BenchChem. [2-hydroxy-N,N-dimethylbenzamide NMR spectral data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162655#2-hydroxy-n-n-dimethylbenzamide-nmr-spectral-data]

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